A Technical Guide to 1-Benzyl-1H-imidazole-4-carboxylic acid (CAS 676372-30-8)
A Technical Guide to 1-Benzyl-1H-imidazole-4-carboxylic acid (CAS 676372-30-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Benzyl-1H-imidazole-4-carboxylic acid is a heterocyclic building block possessing a unique combination of structural motifs: a benzyl-protected imidazole ring and a carboxylic acid functional group. This arrangement makes it a valuable intermediate for chemical synthesis, particularly in the field of medicinal chemistry. The imidazole core is a privileged structure in drug discovery, known for its ability to engage in various biological interactions, while the carboxylic acid provides a versatile handle for derivatization and salt formation.[1][2] This guide provides a comprehensive overview of its chemical properties, a plausible and detailed synthesis protocol, and an expert analysis of its potential applications in research and drug development, based on its structural features and the known bioactivity of related compounds.
Chemical Identity and Physicochemical Properties
The fundamental characteristics of 1-Benzyl-1H-imidazole-4-carboxylic acid are crucial for its application in experimental settings. These properties dictate solubility, reactivity, and appropriate handling procedures. While extensive experimental data is not publicly available, key properties can be collated from supplier information and computational predictions.[3][4]
Table 1: Physicochemical Properties of 1-Benzyl-1H-imidazole-4-carboxylic acid
| Property | Value | Source |
| CAS Number | 676372-30-8 | [3] |
| Molecular Formula | C₁₁H₁₀N₂O₂ | [] |
| Molecular Weight | 202.21 g/mol | [4] |
| IUPAC Name | 1-benzyl-1H-imidazole-4-carboxylic acid | [3] |
| MDL Number | MFCD07376016 | [4] |
| Physical State | Solid (Predicted) | [] |
| Melting/Boiling Point | No data available | [3] |
| Solubility | No data available |
Synthesis and Purification: A Proposed Methodology
While specific literature detailing the synthesis of CAS 676372-30-8 is scarce, a robust and logical pathway can be designed based on well-established organic chemistry principles: the N-alkylation of an imidazole precursor. The most direct approach involves the benzylation of a suitable starting material, ethyl 1H-imidazole-4-carboxylate, followed by saponification of the ester to yield the target carboxylic acid.
2.1. Rationale for Synthetic Strategy
The chosen two-step strategy is predicated on efficiency and control.
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Starting Material Selection : Ethyl 1H-imidazole-4-carboxylate is a commercially available and stable precursor. Using the ester form protects the carboxylic acid from unwanted side reactions during the alkylation step and improves solubility in organic solvents.
-
Alkylation (N-Benzylation) : The N-H proton of the imidazole ring is acidic and can be readily deprotonated by a suitable base. The resulting imidazolide anion acts as a potent nucleophile, attacking the electrophilic benzyl bromide to form the C-N bond. This is a standard and high-yielding method for N-alkylation of imidazoles.[7][8]
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Saponification : The final deprotection step, a base-catalyzed hydrolysis (saponification) of the ethyl ester, is a classic and reliable transformation to unmask the carboxylic acid. This reaction is typically quantitative and proceeds under mild conditions.
2.2. Visualized Synthesis Workflow
The following diagram illustrates the proposed two-step synthesis.
Caption: Proposed two-step synthesis of the target compound.
2.3. Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process checks to ensure reaction completion and purity.
Step 1: Synthesis of Ethyl 1-benzyl-1H-imidazole-4-carboxylate
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Preparation : To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add ethyl 1H-imidazole-4-carboxylate (1.0 eq).
-
Dissolution : Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
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Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the imidazole N-H, driving the reaction forward. The low temperature controls the exothermic reaction.
-
Alkylation : After stirring for 30 minutes at 0 °C, add benzyl bromide (1.1 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring : Track the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up : Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the intermediate ester.
Step 2: Synthesis of 1-Benzyl-1H-imidazole-4-carboxylic acid
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Hydrolysis : Dissolve the purified ethyl 1-benzyl-1H-imidazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
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Base Addition : Add aqueous sodium hydroxide (NaOH, 2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours. Causality: Heating accelerates the saponification of the sterically hindered ester.
-
Monitoring : Monitor the reaction by TLC until the ester is fully consumed.
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Acidification : Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 by the dropwise addition of 1M HCl. A precipitate should form.
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Isolation : Collect the solid precipitate by vacuum filtration.
-
Purification : Wash the solid with cold water and then a minimal amount of cold diethyl ether to remove any non-polar impurities. Dry the product under high vacuum to yield the final compound.
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Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Applications in Research and Drug Discovery
The structural components of 1-Benzyl-1H-imidazole-4-carboxylic acid suggest significant potential as a scaffold or intermediate in medicinal chemistry. The imidazole ring is a versatile pharmacophore present in numerous natural products and synthetic drugs, valued for its electronic properties and ability to act as a hydrogen bond donor/acceptor and coordinate with metal ions.[1][2][9]
3.1. Scaffold for Enzyme Inhibitors
The carboxylic acid moiety is a key functional group for interacting with the active sites of various enzymes, particularly metalloenzymes and hydrolases.
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Metallo-β-Lactamase (MBL) Inhibition : Imidazole-carboxylic acid derivatives have been identified as potent inhibitors of MBLs, enzymes that confer antibiotic resistance to bacteria.[10] The carboxylate can chelate the zinc ions in the MBL active site, while the N-benzyl group can be modified to occupy hydrophobic pockets, enhancing binding affinity and specificity.[10]
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Other Enzyme Targets : The scaffold could be adapted to target other enzymes where an acidic group is crucial for binding, such as matrix metalloproteinases (MMPs) or histone deacetylases (HDACs).
3.2. Building Block for Receptor Antagonists/Agonists
The N-benzylimidazole core is a common feature in antagonists for various G-protein coupled receptors (GPCRs). The benzyl group can be readily substituted to explore structure-activity relationships (SAR) and optimize receptor binding. The carboxylic acid can serve as an anchor point or be converted into other functional groups like amides or esters to modulate potency and pharmacokinetic properties.[11]
3.3. Antiviral and Anticancer Research
Imidazole derivatives are a cornerstone of antiviral and anticancer drug discovery.[12][13] They can interfere with viral replication processes or modulate cellular pathways critical to cancer development.[12][13] This compound provides a starting point for creating libraries of novel derivatives for screening against these targets. For instance, modifying the benzyl ring and converting the carboxylic acid to various amides could yield compounds with enhanced activity.[12]
3.4. Logical Pathway for Derivative Synthesis
The carboxylic acid is a prime site for derivatization, enabling the exploration of SAR and the development of prodrugs or compounds with improved cell permeability.
Caption: Potential derivatization pathways from the core molecule.
Conclusion
1-Benzyl-1H-imidazole-4-carboxylic acid (CAS 676372-30-8) represents a strategically important, yet under-documented, chemical building block. Its synthesis is achievable through standard, scalable organic chemistry reactions. The combination of a protected imidazole core and a reactive carboxylic acid handle provides medicinal chemists with a versatile platform for generating novel molecular entities. Its structural similarity to known bioactive compounds suggests high potential for developing new therapeutic agents, particularly in the areas of anti-infectives and oncology. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently incorporate this valuable compound into their discovery programs.
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SYNTHESIS, CHARACTERIZATION AND ANTHELMINTIC ACTIVITY OF NOVEL IMIDAZOLE-5-ONE DERIVATIVES. (n.d.). International Journal of Pharmacy and Biological Sciences. Retrieved January 23, 2026, from [Link]
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